molecular formula C21H18N2O4S B2573968 Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312605-16-6

Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2573968
CAS No.: 312605-16-6
M. Wt: 394.45
InChI Key: POKQTXGIBWWNDS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Amidation: The benzamido group is introduced via an amidation reaction, where benzoyl chloride reacts with an amine.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl groups in the acetyl and ester functionalities can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetyl and benzamido groups may enhance binding affinity and specificity to these targets, influencing various biological pathways.

Comparison with Similar Compounds

Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate can be compared with other thiazole derivatives:

    Ethyl 2-(4-benzamido)-4-phenylthiazole-5-carboxylate: Lacks the acetyl group, which may affect its biological activity.

    Mthis compound: Has a methyl ester instead of an ethyl ester, potentially altering its solubility and reactivity.

    2-(4-Acetylbenzamido)-4-phenylthiazole-5-carboxylic acid: The carboxylic acid form, which may have different pharmacokinetic properties.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazoles are known for their presence in various natural products and synthetic derivatives that exhibit a wide range of pharmacological properties including antibacterial, antifungal, antiviral, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula: C17_{17}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight: 336.38 g/mol

The compound features a thiazole ring, an acetylbenzamide group, and an ethyl ester functional group, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity
    • Bacterial Inhibition: Studies have shown that thiazole derivatives exhibit significant antibacterial properties against various strains of bacteria. For instance, compounds similar to this compound have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL .
    • Fungal Activity: The compound has also been evaluated for antifungal properties against strains such as Candida albicans. Research indicates that certain thiazole derivatives can achieve MIC values as low as 7.81 µg/mL, outperforming standard antifungal agents like fluconazole .
  • Antiviral Properties
    • Thiazole derivatives have been investigated for their antiviral potential against flaviviruses. The structure of this compound may confer similar antiviral activity by targeting viral envelope proteins .
  • Anti-inflammatory Effects
    • Compounds within the thiazole class have shown promise in modulating inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of thiazole derivatives. Modifications in the phenyl and thiazole rings can significantly influence their pharmacological properties.

CompoundStructure ModificationBiological Activity
1Para-substituted phenylEnhanced antibacterial activity
2Acetyl group additionIncreased antifungal potency
3Alkoxy substitutionImproved anti-inflammatory effects

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated several thiazole derivatives, including this compound, against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited notable antimicrobial activity with a TI (Therapeutic Index) exceeding 100 against selected pathogens .
  • In Vivo Efficacy : In animal models, thiazole derivatives have shown promise in reducing inflammation and bacterial load in infected tissues. The administration of this compound led to significant reductions in inflammatory markers compared to untreated controls .

Properties

IUPAC Name

ethyl 2-[(4-acetylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-3-27-20(26)18-17(15-7-5-4-6-8-15)22-21(28-18)23-19(25)16-11-9-14(10-12-16)13(2)24/h4-12H,3H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKQTXGIBWWNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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